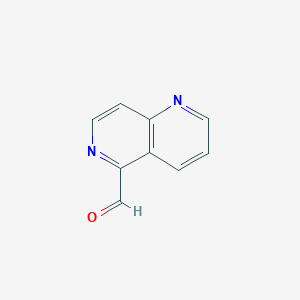

1,6-Naphthyridine-5-carbaldehyde

CAS No.: 1782796-65-9

Cat. No.: VC2690239

Molecular Formula: C9H6N2O

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1782796-65-9 |

|---|---|

| Molecular Formula | C9H6N2O |

| Molecular Weight | 158.16 g/mol |

| IUPAC Name | 1,6-naphthyridine-5-carbaldehyde |

| Standard InChI | InChI=1S/C9H6N2O/c12-6-9-7-2-1-4-10-8(7)3-5-11-9/h1-6H |

| Standard InChI Key | KSKFCHXBNMYKDL-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CN=C2C=O)N=C1 |

| Canonical SMILES | C1=CC2=C(C=CN=C2C=O)N=C1 |

Introduction

Chemical Structure and Fundamental Properties

Structural Characteristics

1,6-Naphthyridine-5-carbaldehyde features a bicyclic heterocyclic system with nitrogen atoms at positions 1 and 6, distinguishing it from other naphthyridine isomers. The presence of the aldehyde group at position 5 contributes to its unique reactivity profile and potential applications in organic synthesis. This compound belongs to the broader class of azabicyclic compounds, which are prevalent structural motifs in many bioactive molecules and pharmaceutical agents.

The basic naphthyridine scaffold consists of two fused six-membered rings with nitrogen atoms at specific positions. In the case of 1,6-naphthyridine derivatives, the nitrogen atoms are positioned at the 1 and 6 locations of the ring system. This particular arrangement influences the electron distribution throughout the molecule, affecting its chemical behavior and reactivity patterns.

Physical and Chemical Properties

The physical and chemical properties of 1,6-naphthyridine-5-carbaldehyde are primarily determined by its molecular structure. While specific data for this exact compound is limited in the provided research, related naphthyridine compounds provide insight into its likely characteristics. The aldehyde functional group at position 5 introduces polarization within the molecule, increasing its reactivity toward nucleophiles and making it suitable for various chemical transformations.

Based on structural analysis and comparison with similar compounds, 1,6-naphthyridine-5-carbaldehyde would likely exhibit properties such as:

| Property | Expected Value/Characteristic |

|---|---|

| Molecular Formula | C9H6N2O |

| Molecular Weight | Approximately 158.16 g/mol |

| Physical Appearance | Crystalline solid |

| Solubility | Likely soluble in organic solvents such as DMSO, chloroform, and methanol; limited water solubility |

| Reactivity | Reactive aldehydes capable of oxidation, reduction, and condensation reactions |

| Spectroscopic Characteristics | Distinctive carbonyl absorption in IR; characteristic NMR signals for aldehyde proton |

The compound's bicyclic structure with two nitrogen atoms contributes to its aromatic character, influencing its stability and reactivity in chemical reactions. The aldehyde group serves as an important functional handle for further derivatization, making this compound valuable in synthetic organic chemistry.

Synthetic Methodologies

Key Synthetic Transformations

Several key transformations are commonly employed in the synthesis of naphthyridine derivatives, which could be adapted for the preparation of 1,6-naphthyridine-5-carbaldehyde:

-

Heck reaction using 2-chloropyridine derivatives with ethylene gas, which could serve as a foundation for building the bicyclic system .

-

Cyclization reactions to construct the second ring of the naphthyridine core, potentially through one-pot cyclization and amination procedures as demonstrated with related compounds .

-

Vilsmeier-Haack formylation, which represents a logical approach for introducing the aldehyde group at the 5-position of a pre-formed 1,6-naphthyridine scaffold.

-

Oxidation of corresponding alcohols or methyl groups at the 5-position to generate the desired aldehyde functionality.

The synthesis of related naphthyridine compounds has been achieved through various methods, including Pictet-Spengler-type cyclization, though this approach has limitations for less activated aromatic systems like pyridines . Alternative strategies involving asymmetric reduction of dihydronaphthyridines have been successfully employed for certain naphthyridine derivatives, suggesting potential pathways for stereoselective synthesis when applicable .

Chemical Reactivity and Transformations

Characteristic Reactions

The reactivity of 1,6-naphthyridine-5-carbaldehyde is primarily dictated by two structural features: the naphthyridine heterocyclic system and the aldehyde functional group. These components enable a diverse range of chemical transformations:

Aldehyde-Centered Reactions

The aldehyde group at position 5 serves as a versatile functional handle for various transformations:

-

Oxidation reactions can convert the aldehyde to the corresponding carboxylic acid, similar to 1,6-naphthyridine-5-carboxylic acid .

-

Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride would yield the corresponding primary alcohol.

-

Condensation reactions with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, respectively.

-

Addition reactions with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.

Heterocycle-Centered Reactions

The naphthyridine core itself can participate in various reactions:

-

Electrophilic substitution reactions, though these may be less favorable due to the electron-deficient nature of the pyridine rings.

-

Nucleophilic substitution reactions, particularly at positions activated by the nitrogen atoms.

-

Metal-catalyzed coupling reactions for further functionalization of the heterocyclic system.

Synthetic Utility

The combination of the heterocyclic scaffold and the reactive aldehyde group makes 1,6-naphthyridine-5-carbaldehyde a valuable building block in organic synthesis. Its potential applications include:

-

Serving as an intermediate in the synthesis of more complex naphthyridine derivatives with potential biological activities.

-

Acting as a precursor for the development of ligands for coordination chemistry applications.

-

Functioning as a scaffold for the construction of extended heterocyclic systems through condensation or coupling reactions.

Biological Activity and Applications

Research Applications

The unique structural features of 1,6-naphthyridine-5-carbaldehyde make it valuable in various research contexts:

-

Medicinal Chemistry: As a scaffold for developing bioactive compounds with potential applications in anticancer, anti-neurodegenerative, or antimicrobial research.

-

Chemical Biology: For studying structure-activity relationships and understanding the impact of specific functional groups on biological activity.

-

Materials Science: For exploring applications in novel materials with unique electronic or optical properties based on the heterocyclic system.

-

Synthetic Methodology Development: As a model compound for developing new synthetic approaches to functionalized heterocycles.

The following table summarizes potential applications based on the properties of naphthyridine derivatives:

| Research Area | Potential Applications | Key Features Utilized |

|---|---|---|

| Medicinal Chemistry | Development of enzyme inhibitors, anticancer agents, neuroprotective compounds | Heterocyclic scaffold, derivatization through aldehyde group |

| Coordination Chemistry | Design of metal-binding ligands | Nitrogen atoms as coordination sites |

| Materials Science | Development of fluorescent probes, electronic materials | Extended π-conjugation, modifiable structure |

| Synthetic Chemistry | Building block for complex molecules | Reactive aldehyde group, heterocyclic core |

Structure-Activity Relationships

Correlation Between Structure and Biological Activity

The biological activity of naphthyridine compounds is closely linked to their structural features. For 1,6-naphthyridine-5-carbaldehyde, several structural elements may contribute to potential biological activities:

-

The 1,6-naphthyridine core provides a rigid scaffold that can interact with biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions.

-

The nitrogen atoms at positions 1 and 6 can serve as hydrogen bond acceptors, potentially enhancing binding to protein targets.

-

The aldehyde group at position 5 introduces a polar functionality that can participate in hydrogen bonding and potentially undergo covalent interactions with nucleophilic residues in biological targets.

Research on naphthyridine derivatives has shown that modifications to the basic scaffold can significantly impact biological activity. The position and nature of substituents on the naphthyridine core have been found to influence enzyme inhibition properties, cytotoxicity, and other pharmacological effects. This highlights the importance of structure-activity relationship studies in optimizing these compounds for specific biological applications.

Structural Modifications and Their Effects

Various structural modifications of the naphthyridine scaffold have been explored to enhance biological activity or modify physicochemical properties:

-

Introduction of substituents at different positions of the naphthyridine core to modulate electronic properties and binding interactions.

-

Incorporation of additional ring systems, as seen in benzo[h] naphthyridine derivatives, which can enhance binding to specific biological targets.

-

Reduction of specific bonds to create partially saturated systems, such as tetrahydronaphthyridines, which can alter the three-dimensional structure and influence biological activity.

-

Modification of the aldehyde group to other functional groups such as carboxylic acids, amides, or alcohols to optimize interactions with biological targets.

Understanding these structure-activity relationships is crucial for the rational design of naphthyridine-based compounds with enhanced biological activity or specific pharmacological profiles.

Comparative Analysis with Related Compounds

Comparison with Other Naphthyridine Derivatives

1,6-Naphthyridine-5-carbaldehyde shares structural similarities with other naphthyridine derivatives, but its unique substitution pattern distinguishes it from related compounds. A comparative analysis helps understand its distinctive properties:

The presence of the aldehyde group in 1,6-naphthyridine-5-carbaldehyde, as opposed to the carboxylic acid in 1,6-naphthyridine-5-carboxylic acid, results in different reactivity profiles and potential applications. While the carboxylic acid derivative may form more stable hydrogen bonds and metal complexes, the aldehyde offers greater versatility in synthetic transformations.

Similarly, the absence of the additional benzo ring that is present in benzo[h] naphthyridine-5-carbaldehyde leads to different electronic properties and potentially different biological activity profiles. The simpler structure of 1,6-naphthyridine-5-carbaldehyde may offer advantages in terms of synthetic accessibility and molecular weight considerations in drug design.

Structure-Property Relationships

The structural features of 1,6-naphthyridine-5-carbaldehyde directly influence its physical, chemical, and potentially biological properties. Understanding these structure-property relationships is essential for predicting behavior and designing derivatives with enhanced properties:

-

The bicyclic aromatic system contributes to planarity and rigidity, potentially enhancing binding to biological targets through π-stacking interactions.

-

The nitrogen atoms in the naphthyridine core affect electron distribution, influencing reactivity, basicity, and hydrogen bonding capabilities.

-

The aldehyde group introduces a polar center that impacts solubility, reactivity, and potential interactions with biological targets.

-

The position of the aldehyde at C-5 creates a specific electronic environment that distinguishes this compound from isomeric alternatives.

These structure-property relationships provide a foundation for understanding how structural modifications might influence the behavior of derivatives and guide the rational design of new compounds with desired properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume